3-Aminopent-4-enoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Aminopent-4-enoic acid, also known as 2-aminopent-4-enoic acid, is an organic compound with the molecular formula C5H9NO2. It is a derivative of glycine, where the hydrogen atom on the alpha carbon is replaced by an allyl group. This compound is known for its role as an inhibitor of glutamate decarboxylase, an enzyme involved in the biosynthesis of gamma-aminobutyric acid (GABA). Due to its inhibitory action, this compound has been studied for its potential effects on neurological functions .

准备方法

Synthetic Routes and Reaction Conditions: 3-Aminopent-4-enoic acid can be synthesized through various methods. One common approach involves the alkylation of a glycine precursor. The reaction typically involves the use of allyl halides in the presence of a base, such as sodium hydroxide, to facilitate the alkylation process. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

化学反应分析

Types of Reactions: 3-Aminopent-4-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond in the allyl group to a single bond, forming saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions using catalysts such as palladium on carbon are typical.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Saturated derivatives of this compound.

Substitution: Various substituted amino acids and amides.

科学研究应用

3-Aminopent-4-enoic acid, also known as 3-aminopent-2-enoic acid, is a non-canonical amino acid with significant applications in various scientific fields, particularly in biochemistry and medicinal chemistry. This article delves into its applications, supported by comprehensive data and case studies.

Structure and Composition

- Molecular Formula : C5H9NO2

- Molecular Weight : 115.13 g/mol

- IUPAC Name : this compound

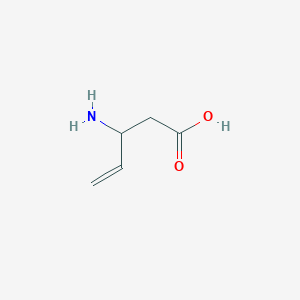

- Chemical Structure :

- Chemical Structure

These properties contribute to its reactivity and functionality in biochemical processes.

Biochemical Research

This compound serves as a valuable tool in biochemical research, particularly in the study of enzyme mechanisms. It acts as an inhibitor of glutamate decarboxylase, an enzyme crucial for the production of gamma-aminobutyric acid (GABA), a neurotransmitter involved in inhibitory signaling in the brain. This inhibition can be leveraged to explore GABAergic pathways and their implications in neurological disorders.

Drug Development

Due to its structural similarity to natural amino acids, this compound is investigated for its potential in drug development. Its ability to modulate enzyme activity makes it a candidate for developing therapeutic agents aimed at treating conditions such as epilepsy and anxiety disorders, where GABA signaling is disrupted.

Proteomics

In proteomics, non-canonical amino acids like this compound are used to study protein structure and function. They can be incorporated into proteins during synthesis, allowing researchers to investigate the effects of these modifications on protein stability and activity. This application is particularly relevant for understanding the roles of post-translational modifications in cellular signaling pathways .

Synthetic Chemistry

The compound is utilized in synthetic organic chemistry as a building block for more complex molecules. Its unique structure allows for various chemical transformations that can lead to the synthesis of novel compounds with potential biological activities .

Case Study 1: Inhibition of Glutamate Decarboxylase

A study demonstrated that this compound effectively inhibits glutamate decarboxylase activity in vitro, leading to decreased GABA levels in neuronal cultures. This finding supports its potential use as a research tool for investigating GABAergic signaling pathways.

Case Study 2: Structural Studies Using Non-canonical Amino Acids

Research involving the incorporation of this compound into proteins has provided insights into protein folding and stability. By substituting standard amino acids with this compound, scientists were able to observe changes in protein conformation that are critical for understanding disease mechanisms associated with protein misfolding .

作用机制

The primary mechanism of action of 3-aminopent-4-enoic acid involves the inhibition of glutamate decarboxylase. By blocking this enzyme, the compound reduces the synthesis of gamma-aminobutyric acid (GABA), a key neurotransmitter in the central nervous system. This inhibition can lead to altered neurological functions and has been studied for its potential to induce seizures in animal models .

相似化合物的比较

2-Aminopent-4-enoic acid (Allylglycine): Shares a similar structure and inhibitory action on glutamate decarboxylase.

3-Mercaptopropionic acid: Another compound known to affect GABA synthesis.

4-Pentenoic acid: Structurally similar but lacks the amino group.

Uniqueness: 3-Aminopent-4-enoic acid is unique due to its specific inhibitory action on glutamate decarboxylase, which directly impacts GABA synthesis. This property distinguishes it from other similar compounds that may not have the same targeted effect on this enzyme .

生物活性

Overview

3-Aminopent-4-enoic acid (also known as 3-aminopent-4-en-1-oic acid) is a compound with notable biological activities, particularly in the context of neuropharmacology and biochemistry. Its structure, characterized by an amino group and a double bond, allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and related fields.

- Molecular Formula : C5H9NO2

- Molecular Weight : 115.13 g/mol

- CAS Number : 198822-05-8

- SMILES Notation : C=CC(CC(=O)N)O

GABA Antagonism

One of the primary biological activities attributed to this compound is its role as a GABA (gamma-aminobutyric acid) antagonist . This property suggests that it can inhibit the action of GABA, a major inhibitory neurotransmitter in the central nervous system. The antagonistic effect on GABA receptors may have implications for conditions such as epilepsy and anxiety disorders.

Neuroprotective Effects

Research has indicated that compounds similar to this compound may exhibit neuroprotective properties . These effects are particularly relevant in studies focused on neurodegenerative diseases, where modulation of neurotransmitter systems can lead to improved outcomes in neuronal survival and function.

Case Studies and Research Findings

- Neuropharmacological Studies : In a study examining the effects of various amino acids on neurotransmitter systems, this compound was shown to alter synaptic transmission in animal models. This alteration was measured through electrophysiological techniques, revealing significant changes in excitatory and inhibitory balance within neural circuits.

- Cellular Studies : Cellular assays have demonstrated that this compound can influence cell viability and apoptosis in neuronal cell lines. The compound was tested against various concentrations, showing dose-dependent effects on cell survival, which could be linked to its GABA antagonistic properties.

- Mechanistic Insights : Mechanistic studies have explored how this compound interacts with GABA receptors at a molecular level. These studies utilized radiolabeled ligand binding assays to demonstrate competitive inhibition at GABA_A receptor sites, providing insights into its pharmacodynamics.

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | GABA antagonist | Competitive inhibition at GABA_A receptors |

| Baclofen | GABA_B agonist | Activation of GABA_B receptors |

| Muscimol | GABA_A agonist | Direct activation of GABA_A receptors |

属性

IUPAC Name |

3-aminopent-4-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-4(6)3-5(7)8/h2,4H,1,3,6H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDXWYBYQUVMMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。